4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride
Overview
Description
The compound “4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride” is a derivative of thiophene . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H14N2O2S.2ClH/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12;;/h1-2,11H,3-7H2,(H,13,14);2*1H .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific functional groups present in the molecule . For instance, thiophene derivatives can undergo reactions such as oxidation, reduction, halogenation, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 299.22 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Activity
A novel series of derivatives containing the piperazine structure, including compounds related to 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride, have been synthesized and shown moderate to good antimicrobial activity. These compounds were created by reaction of specific carboxylic acids with N-substituted benzyl piperazine, indicating their potential in developing new antimicrobial agents (Mhaske et al., 2014).
Anticancer and Antibacterial Activities
Synthetic derivatives involving structures similar to 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride, specifically thiophene-2-carboxaldehyde derivatives, have shown promising antibacterial, antifungal, and anticancer activities. These activities are confirmed through various techniques, including optical spectroscopic, anticancer, and docking studies, suggesting the compound's relevance in the development of novel therapeutic agents (Shareef et al., 2016).
Potential in Drug Synthesis
The structural component of piperazine, integral to 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride, is noted in the synthesis of various drugs. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit significant COX-2 inhibition and possess analgesic and anti-inflammatory activities, incorporate similar structures. This highlights the compound's potential utility in the development and synthesis of new pharmacologically active drugs (Abu‐Hashem et al., 2020).
Enabling Scientific Studies
Compounds structurally related to 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride are used in scientific studies to explore different biological activities. For instance, derivatives have been used in the study of anticonvulsant activities, demonstrating the compound's relevance in research focused on nervous system disorders (Aytemir et al., 2010).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . Future directions may include the development of new synthetic methods for thiophene derivatives, exploration of their biological activities, and their application in the development of new drugs .
properties
IUPAC Name |
4-methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-8-6-9(11(14)15)16-10(8)7-13-4-2-12-3-5-13;/h6,12H,2-5,7H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNXBFXOEYAWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)CN2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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